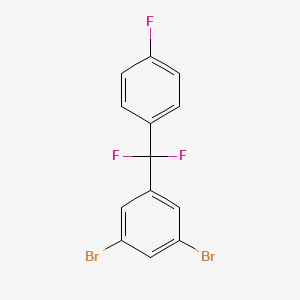
1,3-Dibromo-5-(difluoro(4-fluorophenyl)methyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dibromo-5-(difluoro(4-fluorophenyl)methyl)benzene is an organic compound that belongs to the class of halogenated aromatic compounds. It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring. This compound is often used as a building block in organic synthesis due to its unique reactivity and structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibromo-5-(difluoro(4-fluorophenyl)methyl)benzene can be achieved through various methods, including:
Halogenation: Starting from a suitable aromatic precursor, bromination and fluorination reactions can be carried out under controlled conditions to introduce the desired halogen atoms.
Suzuki-Miyaura Coupling: This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using bromine and fluorine sources. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dibromo-5-(difluoro(4-fluorophenyl)methyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex aromatic compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate substitution reactions.
Solvents: Organic solvents like toluene or aqueous solutions are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
1,3-Dibromo-5-(difluoro(4-fluorophenyl)methyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Research into its use as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1,3-Dibromo-5-(difluoro(4-fluorophenyl)methyl)benzene involves its reactivity with various reagents. The presence of bromine and fluorine atoms makes it highly reactive in substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dibromo-5-fluorobenzene: Similar in structure but lacks the difluoro(4-fluorophenyl)methyl group.
1,3-Difluorobenzene: Contains fluorine atoms but lacks bromine atoms.
1,3-Dibromo-5-fluoro-2-methoxybenzene: Contains a methoxy group in addition to bromine and fluorine atoms.
Uniqueness
1,3-Dibromo-5-(difluoro(4-fluorophenyl)methyl)benzene is unique due to the presence of both bromine and difluoro(4-fluorophenyl)methyl groups, which confer distinct reactivity and properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C13H7Br2F3 |
|---|---|
Molekulargewicht |
380.00 g/mol |
IUPAC-Name |
1,3-dibromo-5-[difluoro-(4-fluorophenyl)methyl]benzene |
InChI |
InChI=1S/C13H7Br2F3/c14-10-5-9(6-11(15)7-10)13(17,18)8-1-3-12(16)4-2-8/h1-7H |
InChI-Schlüssel |
FHHUOQULGGHYMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(C2=CC(=CC(=C2)Br)Br)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















